molecular formula C20H16ClN3O2S B11587692 5-(2-Chlorobenzylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 371216-13-6

5-(2-Chlorobenzylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11587692
CAS No.: 371216-13-6
M. Wt: 397.9 g/mol
InChI Key: CSLZSAWCPXGSRJ-BOPFTXTBSA-N
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Description

(5E)-5-(2-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a chlorobenzylidene group and an isopropoxyphenyl group attached to a thiazolotriazole core

Preparation Methods

The synthesis of (5E)-5-(2-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazolotriazole core, followed by the introduction of the chlorobenzylidene and isopropoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

(5E)-5-(2-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzylidene group, using nucleophiles such as amines or thiols. These reactions can yield a variety of substituted derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has focused on its potential as a drug candidate, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(5E)-5-(2-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

The uniqueness of (5E)-5-(2-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structure and the resulting chemical and biological properties, which distinguish it from these similar compounds.

Properties

CAS No.

371216-13-6

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16ClN3O2S/c1-12(2)26-15-9-7-13(8-10-15)18-22-20-24(23-18)19(25)17(27-20)11-14-5-3-4-6-16(14)21/h3-12H,1-2H3/b17-11-

InChI Key

CSLZSAWCPXGSRJ-BOPFTXTBSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

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